molecular formula C20H16N2O3 B11491518 2-amino-5-oxo-4-(5-phenylfuran-2-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

2-amino-5-oxo-4-(5-phenylfuran-2-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Cat. No.: B11491518
M. Wt: 332.4 g/mol
InChI Key: YRAQXIDBJOIFFY-UHFFFAOYSA-N
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Description

2-amino-5-oxo-4-(5-phenylfuran-2-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a complex organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a unique structure that includes a furan ring, a phenyl group, and a chromene core, making it a subject of interest in medicinal chemistry and synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-5-oxo-4-(5-phenylfuran-2-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as 5-phenylfuran-2-carbaldehyde, malononitrile, and a suitable amine.

    Cyclization Reaction: The key step involves a cyclization reaction where the aldehyde group of 5-phenylfuran-2-carbaldehyde reacts with malononitrile and the amine under basic conditions to form the chromene ring.

    Reaction Conditions: This reaction is often carried out in the presence of a base such as piperidine or triethylamine, and the reaction mixture is typically heated to promote cyclization.

Industrial Production Methods

For industrial-scale production, the process may be optimized to enhance yield and purity. This can involve:

    Catalysts: Using catalysts to accelerate the reaction and improve efficiency.

    Solvent Selection: Choosing appropriate solvents that can dissolve all reactants and facilitate the reaction.

    Temperature Control: Maintaining precise temperature control to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-amino-5-oxo-4-(5-phenylfuran-2-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

    Substitution Reagents: Halogenating agents like N-bromosuccinimide (NBS) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, 2-amino-5-oxo-4-(5-phenylfuran-2-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has been investigated for its potential as an enzyme inhibitor. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicine, this compound is explored for its potential therapeutic effects. It has shown promise in preliminary studies as an anti-inflammatory and anticancer agent, although more research is needed to confirm these effects.

Industry

Industrially, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the creation of polymers and other materials with desirable characteristics.

Mechanism of Action

The mechanism by which 2-amino-5-oxo-4-(5-phenylfuran-2-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound’s structure allows it to fit into the active sites of enzymes, inhibiting their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-amino-5-oxo-4-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydrochromene-3-carbonitrile: This compound has a similar chromene core but with different substituents on the phenyl ring.

    2-amino-5-oxo-4-(2,3-dimethoxyphenyl)-4,5,6,7-tetrahydrochromene-3-carbonitrile: Another analog with different methoxy groups on the phenyl ring.

Uniqueness

What sets 2-amino-5-oxo-4-(5-phenylfuran-2-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile apart is its specific combination of a furan ring and a phenyl group, which imparts unique chemical and biological properties. This distinct structure can lead to different reactivity and interactions compared to its analogs.

Properties

Molecular Formula

C20H16N2O3

Molecular Weight

332.4 g/mol

IUPAC Name

2-amino-5-oxo-4-(5-phenylfuran-2-yl)-4,6,7,8-tetrahydrochromene-3-carbonitrile

InChI

InChI=1S/C20H16N2O3/c21-11-13-18(19-14(23)7-4-8-16(19)25-20(13)22)17-10-9-15(24-17)12-5-2-1-3-6-12/h1-3,5-6,9-10,18H,4,7-8,22H2

InChI Key

YRAQXIDBJOIFFY-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(C(=C(O2)N)C#N)C3=CC=C(O3)C4=CC=CC=C4)C(=O)C1

Origin of Product

United States

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